synthesis and properties of 5-Iodo-3-methylisothiazole
synthesis and properties of 5-Iodo-3-methylisothiazole
An In-depth Technical Guide to the Synthesis and Properties of 5-Iodo-3-methylisothiazole
Introduction
5-Iodo-3-methylisothiazole is a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The isothiazole ring is a key pharmacophore found in a variety of biologically active molecules. The presence of an iodine atom at the 5-position provides a versatile synthetic handle, enabling further functionalization through a range of cross-coupling reactions. This makes 5-iodo-3-methylisothiazole a valuable building block for the construction of complex molecular architectures and the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis, and a discussion of its potential applications.
Physicochemical and Computational Properties
Table 1: Physicochemical and Computational Data for 5-Iodo-3-methylisothiazole
| Property | Value | Reference(s) |
| CAS Number | 20067-15-6 | [3][4] |
| Molecular Formula | C₄H₄INS | [] |
| Molecular Weight | 225.05 g/mol | [] |
| Appearance | Liquid | [2] |
| Purity | ≥95% | [] |
| Storage Conditions | 4°C, protect from light | |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | |
| LogP (calculated) | 2.05612 | |
| Hydrogen Bond Acceptors | 2 | |
| Hydrogen Bond Donors | 0 | |
| Rotatable Bonds | 0 | |
| SMILES | CC1=NSC(=C1)I | [] |
| InChI Key | BKAZKAKFTYEOIA-UHFFFAOYSA-N | [] |
Note: Spectroscopic data (¹H NMR, ¹³C NMR) for 5-iodo-3-methylisothiazole are not explicitly provided in the surveyed literature. However, analysis of related structures suggests the ¹H NMR spectrum would feature a singlet for the methyl group and a singlet for the proton at the 4-position of the isothiazole ring.
Synthesis of 5-Iodo-3-methylisothiazole
While 5-iodo-3-methylisothiazole is commercially available, its synthesis is not widely detailed in peer-reviewed journals. A robust and highly effective method for its preparation is via the Sandmeyer reaction, starting from the readily available precursor, 5-amino-3-methylisothiazole.[5][6] This process involves two key steps: the diazotization of the primary amine and the subsequent displacement of the diazonium group with iodide.[7] For iodination, this reaction proceeds efficiently with potassium iodide and does not typically require a copper(I) catalyst.[8][9]
Experimental Protocol: Synthesis from 5-Amino-3-methylisothiazole
This protocol is adapted from a general procedure for the one-pot diazotization and iodination of aromatic amines.[7] The precursor, 5-amino-3-methylisothiazole, can be synthesized via the oxidative ring-closure of β-iminothiobutyramide.[10]
Materials:
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5-Amino-3-methylisothiazole (1.0 equiv)
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Concentrated Sulfuric Acid (H₂SO₄) (2.8 equiv)
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Sodium Nitrite (NaNO₂) (1.2 equiv)
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Sodium Iodide (NaI) or Potassium Iodide (KI) (4.0 equiv)
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Deionized Water
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Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc)
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Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a magnetic stirrer and a thermometer, dissolve 5-amino-3-methylisothiazole (1.0 equiv) in deionized water.
-
Cool the mixture in an ice-salt bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (2.8 equiv) dropwise, ensuring the temperature remains below 10 °C.
-
Prepare a solution of sodium nitrite (1.2 equiv) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the reaction mixture while maintaining the temperature between 0-5 °C.
-
Stir the resulting solution for 30-45 minutes at this temperature. The formation of the diazonium salt is now complete.
-
-
Iodination:
-
To the cold diazonium salt solution, add an equal volume of diethyl ether or ethyl acetate.
-
Separately, prepare a solution of sodium iodide or potassium iodide (4.0 equiv) in a minimal amount of deionized water.
-
Add the iodide solution dropwise to the vigorously stirred, two-phase reaction mixture. Effervescence (evolution of N₂ gas) should be observed.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Continue stirring for 2-3 hours at room temperature.
-
-
Workup and Purification:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with the organic solvent (Et₂O or EtOAc).
-
Combine the organic extracts and wash with a saturated solution of sodium thiosulfate to quench any remaining iodine.
-
Wash the organic layer with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel to obtain pure 5-iodo-3-methylisothiazole.
-
Reactivity and Applications in Drug Development
The primary utility of 5-iodo-3-methylisothiazole in synthetic chemistry stems from the reactivity of the carbon-iodine bond. This functional group makes the molecule an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery. The ability to form new carbon-carbon and carbon-heteroatom bonds at this position allows for the rapid diversification of the isothiazole core, enabling the exploration of structure-activity relationships.
Key applications include:
-
Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or vinyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to form substituted alkynylisothiazoles.
-
Heck Coupling: Reaction with alkenes to append vinyl moieties.
-
Buchwald-Hartwig Amination: Reaction with amines to synthesize 5-amino-3-methylisothiazole derivatives.
These transformations allow for the integration of the 5-iodo-3-methylisothiazole scaffold into larger, more complex molecules, making it a highly valuable intermediate for synthesizing libraries of potential drug candidates.
Safety and Handling
As with all laboratory chemicals, 5-iodo-3-methylisothiazole should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Store the compound in a tightly sealed container at the recommended temperature of 4°C, protected from light to prevent degradation. Consult the Safety Data Sheet (SDS) from the supplier for complete handling and disposal information.
Conclusion
5-Iodo-3-methylisothiazole is a key heterocyclic building block with significant potential for the synthesis of novel compounds in the pharmaceutical and materials science sectors. While detailed characterization data is limited in public literature, its synthesis can be reliably achieved through a Sandmeyer reaction of 5-amino-3-methylisothiazole. The true value of this compound lies in the versatility of its C-I bond, which enables a wide array of cross-coupling reactions, positioning it as a strategic intermediate for the development of complex molecular structures.
References
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 5-Iodo-3-Methyl-isothiazole CAS#: 20067-15-6 [m.chemicalbook.com]
- 4. parchem.com [parchem.com]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Sandmeyer Reaction | NROChemistry [nrochemistry.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
- 10. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]
